
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione, also known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic uses. It is a pyrrolidine-based drug that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione exerts its pharmacological effects by binding to specific targets in the body. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2) and protein kinase C (PKC). It also has been found to bind to receptors such as the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been found to reduce inflammation and oxidative stress in animal models. Additionally, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has been shown to modulate dopamine signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-characterized mechanism of action, making it a useful tool for studying specific targets in the body. However, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione. One potential direction is to study its potential therapeutic applications in cancer treatment. Another direction is to investigate its effects on specific receptors and enzymes in the body. Additionally, further studies on its pharmacokinetics and toxicity may be warranted. Overall, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has shown promise as a potential therapeutic agent and warrants further research.
Métodos De Síntesis
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of a pyrrolidine derivative with a pyrimidine derivative. The reaction is then followed by a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has shown potential therapeutic applications in various scientific research studies. It has been studied for its antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its ability to inhibit specific enzymes and receptors in the body.
Propiedades
Fórmula molecular |
C20H15N3O2S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N3O2S/c24-18-13-17(26-20-21-11-4-12-22-20)19(25)23(18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12,17H,13H2 |
Clave InChI |
VNTSUERNLXEFOT-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC=CC=N4 |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



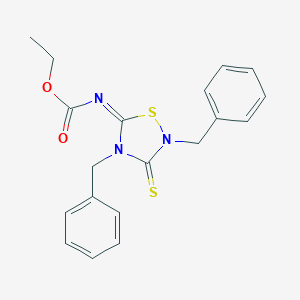


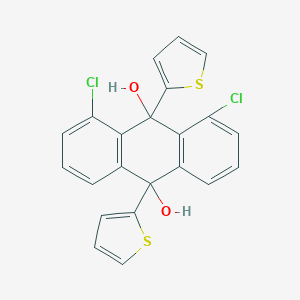
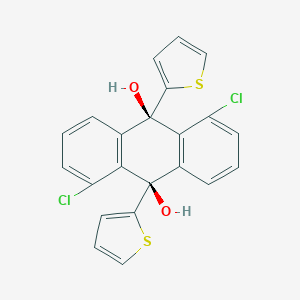
![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)


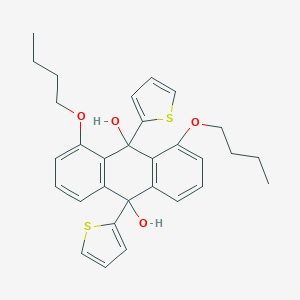
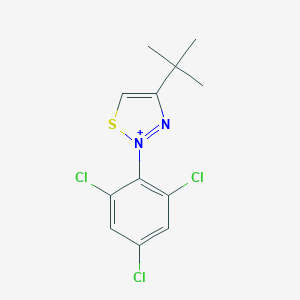

![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)
